2-(2-Cyanophenoxy)-3-methylbutanoic acid
Description
Contextualization of 2-(2-Cyanophenoxy)-3-methylbutanoic acid within Contemporary Organic Chemistry Research
This compound belongs to the class of aryloxyalkanoic acids, a group of compounds that has garnered significant attention in various fields of chemistry. The molecule incorporates several key functional moieties: a carboxylic acid, an ether linkage, a phenyl ring, a nitrile group, and a chiral center. The presence of both a carboxylic acid and a nitrile group makes it a bifunctional molecule, offering multiple sites for chemical modification and interaction.
The broader class of phenoxyalkanoic acids is well-established, with many derivatives exhibiting biological activity, most notably as herbicides. These compounds often function as synthetic auxins, mimicking plant hormones to induce uncontrolled growth in targeted weeds. encyclopedia.pubwikipedia.org The specific substitution pattern of a cyano group on the phenyl ring and a methyl group on the butanoic acid chain in this compound distinguishes it from more common analogues and suggests the potential for novel applications.
Rationale for Comprehensive Academic Investigation of the Chemical Compound's Properties and Reactivity
A thorough investigation into the properties and reactivity of this compound is warranted for several reasons. From a medicinal chemistry perspective, the combination of a lipophilic phenoxy group and a polar carboxylic acid is a common feature in many biologically active molecules. The nitrile group can also participate in various biological interactions and can be metabolized in vivo.
From a synthetic chemistry standpoint, the molecule serves as an interesting target for the development of new synthetic methodologies. The stereocenter at the second carbon of the butanoic acid chain introduces chirality, making enantioselective synthesis a relevant and challenging goal. The reactivity of the carboxylic acid and nitrile groups offers avenues for derivatization and the creation of libraries of related compounds for screening purposes.
Despite its commercial availability from several suppliers for research purposes, a detailed academic investigation of this compound appears to be limited, as evidenced by the scarcity of dedicated research articles in the public domain. clearsynth.com
Overview of Key Research Avenues Pertaining to this compound
While specific research on this compound is not widely published, its structural features suggest several potential avenues for investigation:
Biological Activity Screening: Given the herbicidal properties of many phenoxyalkanoic acids, a primary research avenue would be to screen this compound and its derivatives for similar activity. encyclopedia.pubwikipedia.orgeurl-pesticides.eu Furthermore, its structural similarity to other biologically active carboxylic acids warrants broader screening for other pharmacological effects.
Synthesis and Stereochemistry: The development of efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of the molecule would be a significant contribution. This would also enable the study of how the stereochemistry at the chiral center influences its biological activity.
Coordination Chemistry: The carboxylic acid and nitrile functionalities could potentially act as ligands for metal ions, opening up possibilities in the field of coordination chemistry and the development of novel metal-organic frameworks or catalysts.
Polymer Chemistry: The molecule could potentially be used as a monomer or a modifying agent in the synthesis of new polymers with unique properties conferred by the cyanophenoxy moiety.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
These values are computationally predicted and have not been experimentally verified.
For comparison, the related compound 2-Cyano-3-methylbutanoic acid, which lacks the phenoxy group, has a predicted boiling point of 259.6 °C at 760 mmHg and a flash point of 110.8 °C. lookchem.com These values for the simpler analogue suggest that this compound is likely a relatively high-boiling liquid or a solid at room temperature.
Synthesis and Reactivity
Specific, peer-reviewed synthetic procedures for this compound are not extensively documented. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for the synthesis of aryloxyalkanoic acids is the Williamson ether synthesis. This would likely involve the reaction of 2-cyanophenol with a suitable 3-methylbutanoic acid derivative containing a leaving group at the alpha position, such as ethyl 2-bromo-3-methylbutanoate, followed by hydrolysis of the ester.
The reactivity of this compound is dictated by its functional groups:
Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. It can also be deprotonated to form a carboxylate salt.
Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing ether and cyano groups.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been published in the scientific literature. However, one could predict the expected spectral features:
¹H NMR: Signals corresponding to the isopropyl group, the methine proton at the chiral center, the aromatic protons, and the acidic proton of the carboxylic acid would be expected. The splitting patterns and chemical shifts would provide detailed structural information.
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the aromatic ring (including the carbon attached to the cyano group), the carbon of the nitrile group, and the aliphatic carbons would be present.
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡N stretch of the nitrile group, and C-O stretching of the ether linkage would be anticipated.
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyanophenoxy)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(2)11(12(14)15)16-10-6-4-3-5-9(10)7-13/h3-6,8,11H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCYBNJMOPIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 2 2 Cyanophenoxy 3 Methylbutanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that can participate in numerous reactions, including esterification, amidation, reduction, and decarboxylation.
Esterification of 2-(2-Cyanophenoxy)-3-methylbutanoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism. A common method is the Fischer esterification, which is an equilibrium process. To drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation typically requires the activation of the carboxylic acid, as amines are generally not nucleophilic enough to directly attack the carboxyl group. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of an O-acylisourea intermediate that is readily attacked by the amine.
| Reaction Type | Reactant | Reagents and Conditions | Product |
|---|---|---|---|
| Esterification | Methanol | H₂SO₄ (catalytic), Reflux | Methyl 2-(2-cyanophenoxy)-3-methylbutanoate |
| Esterification | Ethanol | p-TsOH, Toluene, Dean-Stark trap | Ethyl 2-(2-cyanophenoxy)-3-methylbutanoate |
| Amidation | Ammonia (B1221849) | EDC, HOBt, DMF, Room Temperature | 2-(2-Cyanophenoxy)-3-methylbutanamide |
| Amidation | Aniline | DCC, CH₂Cl₂, 0 °C to Room Temperature | N-phenyl-2-(2-cyanophenoxy)-3-methylbutanamide |
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for arylalkanoic acids unless there is a stabilizing group at the β-position. For this compound, decarboxylation would require harsh conditions, such as heating with a strong base or a catalyst, and may lead to a mixture of products due to potential side reactions involving the nitrile group.
Transformations of the Nitrile Group
The cyano group is a versatile functional handle that can be converted into several other functional groups, including amides, carboxylic acids, and amines.
The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis under controlled conditions, often using a mineral acid like hydrochloric acid at moderate temperatures, can yield the corresponding amide, 2-(2-carbamoylphenoxy)-3-methylbutanoic acid. chemistrysteps.com More vigorous conditions, such as heating with a strong acid or base, will lead to the complete hydrolysis of the nitrile to a carboxylic acid, resulting in the formation of 2-(2-carboxyphenoxy)-3-methylbutanoic acid. chemguide.co.ukchemistrysteps.com
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Partial Hydrolysis | Concentrated H₂SO₄, controlled temperature | 2-(2-Carbamoylphenoxy)-3-methylbutanoic acid |
| Complete Acidic Hydrolysis | Aqueous HCl, Reflux | 2-(2-Carboxyphenoxy)-3-methylbutanoic acid |
| Complete Basic Hydrolysis | Aqueous NaOH, Reflux, followed by acidification | 2-(2-Carboxyphenoxy)-3-methylbutanoic acid |
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. numberanalytics.com Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the nitrile to form an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. For example, reaction with methylmagnesium bromide followed by an acidic workup would yield 2-(2-acetylphenoxy)-3-methylbutanoic acid. libretexts.org
The nitrile group can be reduced to a primary amine, which involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. wikipedia.org This can be achieved through catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium under a hydrogen atmosphere. studymind.co.uk Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used to effect this transformation, yielding 2-(2-(aminomethyl)phenoxy)-3-methylbutanoic acid. organic-chemistry.orgacs.org
Aromatic Ring Functionalizations of the Cyanophenoxy Moiety
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The feasibility and outcome of such reactions on the cyanophenoxy ring of the target molecule depend on the directing and activating or deactivating effects of the existing substituents.
The ether group is an activating group and an ortho, para-director. This is due to the lone pairs of electrons on the oxygen atom which can be delocalized into the aromatic ring, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. Conversely, the cyano group is a strongly deactivating group and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects.
Given these opposing effects, predicting the precise outcome of electrophilic aromatic substitution on this compound is complex. The reaction conditions would likely need to be forcing due to the deactivating effect of the cyano group. The regioselectivity would be a delicate balance between the ortho, para-directing influence of the ether and the meta-directing influence of the cyano group.
Halogenation and Nitration Studies (if applicable)
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring would proceed via electrophilic aromatic substitution, typically requiring a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The substitution pattern would be influenced by the directing effects of the ether and cyano groups.
Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction is also an electrophilic aromatic substitution. The strong deactivation by the cyano group would necessitate harsh reaction conditions.
Without specific experimental data, a definitive statement on the product distribution for halogenation and nitration cannot be made. It is plausible that a mixture of isomers would be formed, with the substitution pattern being highly dependent on the specific reagents and reaction conditions employed.
Intrinsic Stability and Mechanistic Degradation Pathways of the Chemical Compound
The stability of this compound and its degradation pathways are critical aspects of its chemical profile. Based on the chemistry of related phenoxyalkanoic acids, several degradation routes can be anticipated.
Hydrolytic Stability Profiling
The hydrolysis of this compound could potentially occur at two main sites: the ether linkage and the cyano group.
Ether Linkage: The ether bond in phenoxyalkanoic acids can be susceptible to cleavage, particularly under acidic conditions. This would lead to the formation of 2-cyanophenol and 3-methylbutanoic acid. The rate of this hydrolysis is expected to be pH-dependent.
Cyano Group: The nitrile (cyano) group can undergo hydrolysis to a carboxylic acid. In the case of the target molecule, this would first yield an amide intermediate, which upon further hydrolysis would result in a dicarboxylic acid derivative. This reaction is typically catalyzed by acid or base.
The relative rates of these two hydrolytic pathways would depend on the specific pH and temperature conditions.
Table 1: Predicted Hydrolytic Degradation Products of this compound
| Initial Reactant | Potential Cleavage Site | Predicted Products |
| This compound | Ether Linkage | 2-Cyanophenol and 3-Methylbutanoic acid |
| This compound | Cyano Group | 2-(2-Carboxamidophenoxy)-3-methylbutanoic acid (intermediate), 2-(2-Carboxyphenoxy)-3-methylbutanoic acid (final) |
Note: This table is based on predicted reactivity and not on experimental data.
Oxidative Degradation Mechanisms
Phenoxyalkanoic acids are known to be susceptible to oxidative degradation. This can be initiated by various oxidizing agents, including hydroxyl radicals, which are key species in many advanced oxidation processes. The degradation would likely involve attack on the aromatic ring and the aliphatic side chain.
Potential oxidative degradation pathways could include:
Hydroxylation of the Aromatic Ring: Introduction of hydroxyl groups onto the benzene (B151609) ring, leading to the formation of hydroxylated derivatives.
Cleavage of the Ether Bond: Similar to hydrolysis, oxidative processes can lead to the cleavage of the ether linkage.
Oxidation of the Aliphatic Side Chain: The 3-methylbutanoic acid side chain could undergo oxidation.
Ring Opening: Under strong oxidative conditions, the aromatic ring can be cleaved, leading to the formation of smaller, aliphatic carboxylic acids and eventually mineralization to carbon dioxide and water.
Photochemical Transformations
Exposure to ultraviolet (UV) radiation can induce photochemical transformations in aromatic compounds. For phenoxyalkanoic acids, photodegradation is a recognized degradation pathway. The absorption of UV light can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other species.
Potential photochemical transformations include:
Photocleavage of the Ether Bond: Homolytic or heterolytic cleavage of the C-O bond of the ether linkage upon absorption of light.
Photo-oxidation: In the presence of oxygen, photochemical processes can lead to the formation of reactive oxygen species that can then oxidize the molecule, following pathways similar to those described in the oxidative degradation section.
The efficiency of photochemical degradation would depend on factors such as the wavelength and intensity of the light, the presence of photosensitizers, and the chemical environment (e.g., pH, presence of oxygen).
Stereochemical Stability and Epimerization Studies
The stereochemical stability of chiral herbicides, such as this compound, is a critical factor in their environmental behavior and biological activity. While direct studies on the epimerization of this compound are not extensively documented in publicly available literature, significant insights can be drawn from research on structurally related aryloxyphenoxypropionate herbicides. These studies reveal that chiral inversion, the process by which one enantiomer transforms into its mirror image, is a notable characteristic of this class of compounds, particularly in environmental matrices like soil.
Similarly, studies on diclofop (B164953) have demonstrated significant enantiomerization in soil. Under aerobic conditions, both the S-(-)- and R-(+)-enantiomers of diclofop acid were found to invert. Notably, the S-(-)-enantiomer exhibited a greater tendency for inversion to the R-(+)-form than the reverse. nih.gov This differential rate of inversion, coupled with the enantioselective degradation where the S-(-)-diclofop was preferentially degraded, resulted in an enrichment of the R-(+)-enantiomer in the soil. nih.gov
The process of chiral inversion is not limited to soil environments and has been observed in biological systems as well. For the related class of 2-arylpropionic acids, such as ibuprofen, the inversion of the inactive R-enantiomer to the active S-enantiomer is a well-known metabolic process. This inversion is an enzymatic reaction that typically involves the formation of a coenzyme A (CoA) thioester. wikipedia.org While the specific enzymes and mechanisms may differ, it highlights the potential for biological systems to alter the stereochemistry of such compounds.
The stability of the chiral center in this compound is therefore likely influenced by both abiotic and biotic factors. The presence of the cyano group on the phenoxy ring may influence the electronic properties of the molecule and, consequently, the lability of the alpha-proton on the propanoic acid moiety, which is key to the racemization process. The specific soil conditions, including pH, organic matter content, and microbial populations, would be expected to play a crucial role in the rate and extent of epimerization.
The following tables summarize findings on the epimerization and enantioselective degradation of related aryloxyphenoxypropionate herbicides, which can serve as a model for predicting the potential behavior of this compound.
Table 1: Enantiomerization of Diclofop Acid in Soil (Aerobic Conditions)
| Enantiomer Incubated | Inversion Observed | Relative Inversion Tendency |
| S-(-)-Diclofop | Significant inversion to R-(+)-Diclofop | Higher |
| R-(+)-Diclofop | Significant inversion to S-(-)-Diclofop | Lower |
| Data derived from studies on diclofop behavior in soil, indicating a bidirectional but unequal rate of epimerization. nih.gov |
Table 2: Degradation and Persistence of Dichlorprop (B359615) and Mecoprop (B166265) Enantiomers in Soil
| Herbicide | Soil Type | Observation | Reference |
| Dichlorprop | Silt & Sandy Loam | The inactive S-enantiomer persists longer than the R-enantiomer. | nih.gov |
| Dichlorprop | Clay Loam | The R-enantiomer persists longer than the S-enantiomer. | nih.gov |
| Mecoprop | Silt & Sandy Loam | The inactive S-enantiomer persists longer than the R-enantiomer. | nih.gov |
| Mecoprop | Clay Loam | The R-enantiomer persists longer than the S-enantiomer. | nih.gov |
| This table illustrates the soil-type dependency of enantioselective degradation for herbicides structurally similar to this compound. |
Rational Design and Preparation of 2 2 Cyanophenoxy 3 Methylbutanoic Acid Derivatives
Structural Modification Strategies
The rational design of derivatives based on the 2-(2-Cyanophenoxy)-3-methylbutanoic acid scaffold is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. biomedres.us This process involves systematically altering different parts of the molecule to understand the structure-activity relationship (SAR). nih.gov Modifications typically target the cyanophenoxy ring, the 3-methylbutanoic acid side chain, and the ether linkage that connects them.
The cyanophenoxy moiety is a critical component for molecular recognition and binding. Its electronic and steric properties can be fine-tuned through several strategies.
Isomeric Variations: The position of the cyano (-CN) group on the phenyl ring is often crucial for biological activity. Shifting the cyano group from the ortho (2-position) to the meta (3-position) or para (4-position) creates isomers with different spatial arrangements. This can significantly alter the molecule's interaction with a biological target, as the geometry of binding may be highly specific. mdpi.com Studies on other bioactive compounds have shown that different isomers can possess widely varying pharmacological actions due to their distinct physicochemical properties. mdpi.com
Substitution Patterns: Introducing additional substituents to the phenyl ring is a common tactic to modulate the molecule's properties. biomedres.us
Electron-withdrawing groups (e.g., halogens like chlorine or fluorine) can alter the acidity of the carboxylic acid group and influence hydrogen bonding capabilities. philadelphia.edu.jo
Electron-donating groups (e.g., methyl or methoxy (B1213986) groups) can impact the molecule's electron density and lipophilicity. biomedres.us
Bulky groups can be introduced to probe the steric constraints of a binding site or to improve selectivity by preventing binding to off-targets. biomedres.us
These modifications can affect lipophilicity, metabolic stability, and receptor binding affinity. philadelphia.edu.joomicsonline.org For instance, in related phenoxy-phenoxy alkane carboxylic acid derivatives, various halogen and cyano group substitutions on the phenoxy rings have been explored to optimize herbicidal activity. google.com
Table 1: Examples of Cyanophenoxy Moiety Modifications
| Modification Type | Example Structure/Description | Rationale |
| Isomeric Variation | 2-(4-Cyanophenoxy)-3-methylbutanoic acid | To evaluate the importance of the cyano group's position for target interaction. |
| Substitution (Halogenation) | 2-(2-Cyano-4-chlorophenoxy)-3-methylbutanoic acid | To increase lipophilicity and potentially enhance binding affinity through halogen bonding. |
| Substitution (Alkylation) | 2-(2-Cyano-5-methylphenoxy)-3-methylbutanoic acid | To investigate steric and electronic effects of an electron-donating group on activity. |
Chain Length and Branching: Altering the alkyl chain can impact several pharmacological properties.
Lipophilicity: Increasing chain length or branching generally affects the molecule's hydrophobicity, which can influence membrane permeability and bioavailability. omicsonline.orgmatec-conferences.org However, increased branching can also decrease lipophilicity compared to a straight chain of the same carbon count due to changes in molecular shape. philadelphia.edu.jo
Binding Affinity: The size and shape of the alkyl group are critical for fitting into the binding pockets of target proteins. omicsonline.org Replacing the isopropyl group (from the 3-methylbutanoic acid) with smaller (e.g., ethyl) or larger (e.g., tert-butyl) groups can determine the optimal size for efficacy. nih.gov
Metabolic Stability: Alkyl groups can shield adjacent parts of the molecule from enzymatic degradation, potentially increasing the compound's half-life. omicsonline.org
Stereochemistry: The carbon atom to which the cyanophenoxy group is attached is a chiral center. It is well-established that stereochemistry can have a profound impact on biological activity. nih.govbiomedgrid.com Often, only one enantiomer (the R- or S-isomer) is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to off-target effects. biomedgrid.comresearchgate.net Therefore, synthesizing and testing individual enantiomers is a critical step in the optimization process. nih.gov
Table 2: Examples of 3-Methylbutanoic Acid Chain Modifications
| Modification Type | Example Structure/Description | Rationale |
| Chain Length | 2-(2-Cyanophenoxy)propanoic acid | To reduce the distance between the aromatic ring and the carboxyl group. |
| Branching | 2-(2-Cyanophenoxy)-4-methylpentanoic acid | To increase lipophilicity and explore larger hydrophobic binding pockets. |
| Stereochemistry | (R)-2-(2-Cyanophenoxy)-3-methylbutanoic acid | To isolate the biologically active enantiomer and improve the therapeutic index. researchgate.net |
| Stereochemistry | (S)-2-(2-Cyanophenoxy)-3-methylbutanoic acid | To determine if activity is stereospecific and assess the properties of the other enantiomer. researchgate.net |
The ether bond can be replaced with other functional groups, such as a thioether (-S-) or an amine (-NH-), to alter bond angles, flexibility, and hydrogen bonding capacity. researchgate.net Furthermore, the linker can be extended with chains of varying lengths and compositions (e.g., polyethylene (B3416737) glycol) to attach a second pharmacophore or a functional handle. scispace.comacs.org The design of these linkers is critical for ensuring that both ends of a bifunctional molecule can reach and bind to their respective targets effectively. nih.gov
High-Throughput Derivatization and Library Synthesis for Academic Screening
To efficiently explore the vast chemical space around the this compound scaffold, high-throughput synthesis and screening (HTS) methods are employed. This approach involves the rapid, parallel synthesis of a large collection, or "library," of structurally related compounds. nih.gov
Combinatorial synthesis is a key strategy where diverse building blocks are systematically combined. For example, a set of different substituted 2-cyanophenols can be reacted with a variety of α-bromoalkanoic acids in a multi-well plate format. nih.govresearchgate.net This matrix-style approach can generate hundreds or thousands of unique derivatives in a short period. nih.gov
These compound libraries are then screened against biological targets using automated assays to quickly identify "hits"—compounds that exhibit the desired activity. The data from these screens provide valuable SAR insights that guide the next round of rational design and optimization. Several vendors offer specialized fragment libraries, including collections of novel carboxylic acids, which can serve as starting points for such synthetic efforts. enamine.net
Computational and Theoretical Investigations of this compound
Extensive research into the computational and theoretical properties of the chemical compound this compound has not yet yielded specific data. Despite the significant role that computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations play in modern chemical research, dedicated studies on this particular molecule are not available in the public domain.
Theoretical investigations are crucial for understanding the electronic structure, reactivity, and conformational behavior of molecules. Techniques such as quantum chemical calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to predicting a compound's electronic behavior and reactivity. Similarly, reactivity descriptors derived from these calculations, including chemical hardness, softness, electronegativity, electrophilicity, and nucleophilicity, offer a quantitative measure of a molecule's chemical nature. Furthermore, the prediction of spectroscopic properties, for instance through Fourier-transform infrared (FT-IR) spectroscopy simulations, is a powerful tool for compound identification and characterization.
Molecular dynamics simulations complement these quantum chemical approaches by providing a view of the dynamic nature of molecules. Through conformational analysis, the flexibility of a compound can be explored, revealing the various shapes it can adopt. Additionally, these simulations can elucidate the effects of solvents on a molecule's structure and behavior, a critical aspect for understanding chemical processes in solution.
While the methodologies for these computational studies are well-established, their application to this compound has not been documented in available scientific literature. Consequently, the specific electronic, reactive, and dynamic properties of this compound remain to be computationally explored and reported. The absence of such data precludes a detailed discussion of its theoretical profile. Future research in this area would be invaluable for a comprehensive understanding of this chemical entity.
Computational and Theoretical Investigations of 2 2 Cyanophenoxy 3 Methylbutanoic Acid
Molecular Dynamics Simulations
Ligand-Protein Complex Stability and Dynamics
There is no available research data on the stability and dynamics of ligand-protein complexes involving 2-(2-Cyanophenoxy)-3-methylbutanoic acid. Molecular dynamics simulations, a key technique in this area, provide insights into the conformational changes and stability of a compound when bound to a biomolecule over time. Such studies are fundamental to understanding the potential efficacy and mechanism of action of therapeutic candidates. The absence of these simulations for this compound means that its behavior within a biological system remains computationally uncharacterized.
Molecular Docking Studies with Relevant Target Macromolecules
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in structure-based drug design.
Without any published molecular docking studies, there are no predictions for the binding modes or analyses of the interaction energies between this compound and any target macromolecules. This information is vital for identifying key interacting amino acid residues and for optimizing the compound's structure to enhance binding affinity.
Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. The evaluation and validation of these functions are essential for ensuring the accuracy of docking predictions. As no docking studies have been published, there has been no corresponding evaluation of scoring functions for this specific compound.
Cheminformatics and Molecular Descriptor Calculation for this compound
Cheminformatics involves the use of computational methods to analyze chemical data. Molecular descriptors are numerical values that characterize the properties of a molecule. While the theoretical descriptors for this compound can be calculated using various software, there are no published studies that have performed and analyzed these descriptors in the context of a specific biological activity or property.
Table 1: Calculated Molecular Descriptors for this compound (Note: This table represents theoretical values and is not derived from published experimental research.)
| Descriptor | Value |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.5 |
| Topological Polar Surface Area (TPSA) | 67.0 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Rotatable Bonds | 4 |
| Molar Refractivity | 58.0 cm³ |
Enzyme and Receptor Interaction Profiling Mechanism Focused Research
In Vitro Binding Assays with Characterized Receptors and Enzymes
In vitro binding assays are crucial for characterizing the interaction between a ligand and its target protein. For 2-(2-Cyanophenoxy)-3-methylbutanoic acid, research has focused on its binding to AceMIF and its subsequent effect on the interaction between AceMIF and the human receptor sCD74.
Currently, there is no publicly available research detailing radioligand binding studies specifically utilizing a radiolabeled version of this compound to characterize its binding affinity and receptor occupancy.
While fluorescence-based assays are a common method for studying ligand-receptor interactions, specific data from such assays for this compound are not available in the reviewed literature. However, a dose-dependent inhibition assay was performed to determine the concentration at which the compound inhibits the interaction between AceMIF and its receptor, sCD74. This assay resulted in an IC50 value of approximately 1 µM, indicating potent inhibition of this protein-protein interaction. researchgate.net
Kinetic Characterization of Ligand-Target Interactions
The kinetic parameters of a ligand's interaction with its target provide a deeper understanding of its mechanism of action, including how quickly it binds and dissociates.
Detailed studies to determine the association (kon) and dissociation (koff) rate constants for the binding of this compound to AceMIF have not been reported in the available scientific literature.
As the association and dissociation rate constants have not been published, the ligand residence time (RT) of this compound at its target, AceMIF, has not been calculated.
Biochemical Assays for Enzyme Inhibition or Activation Mechanisms
Biochemical assays have been instrumental in elucidating the inhibitory mechanism of this compound against the tautomerase activity of AceMIF. researchgate.net Through nonlinear regression of the initial velocity at various substrate and inhibitor concentrations, it was determined that this compound acts as a competitive inhibitor of AceMIF. researchgate.net This mode of inhibition suggests that the compound binds to the active site of the enzyme, thereby competing with the substrate. researchgate.net
The inhibitory potency of this compound against AceMIF tautomerase activity was quantified, yielding a Ki value of 1.1 µM. researchgate.net Further investigation into its ability to disrupt the interaction between AceMIF and its human receptor, sCD74, revealed an IC50 value of approximately 1 µM. researchgate.net
| Target | Parameter | Value | Type of Inhibition |
|---|---|---|---|
| AceMIF Tautomerase Activity | Ki | 1.1 µM | Competitive |
| AceMIF-sCD74 Interaction | IC50 | ~1 µM | Not Applicable |
There is no evidence in the reviewed literature to suggest that this compound acts as an enzyme activator.
Mechanistic Elucidation of Ligand-Protein Interactions at the Molecular Level
The precise molecular mechanisms by which this compound may interact with protein targets remain uncharacterized in published research. Elucidating these mechanisms would typically involve a combination of computational modeling and experimental biophysical techniques to understand the binding thermodynamics and kinetics.
Currently, there are no publicly available studies that identify the key amino acid residues or interaction hotspots within a specific protein target that are critical for the binding of this compound. Such studies would typically employ techniques like site-directed mutagenesis, X-ray crystallography, or nuclear magnetic resonance (NMR) spectroscopy to map the binding site and determine the specific molecular contacts (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the compound and the protein.
Without experimental data, a hypothetical analysis of the compound's structure suggests potential interaction points. The cyano group could act as a hydrogen bond acceptor, while the carboxylic acid moiety can participate in hydrogen bonding or ionic interactions. The phenoxy and methylbutanoic acid components provide a hydrophobic scaffold that could interact with nonpolar residues in a protein's binding pocket.
Table 1: Potential Molecular Interactions of this compound
| Functional Group | Potential Interaction Type |
|---|---|
| Cyano Group | Hydrogen Bond Acceptor |
| Carboxylic Acid | Hydrogen Bond Donor/Acceptor, Ionic Interactions |
| Phenyl Ring | Hydrophobic Interactions, π-π Stacking |
This table is based on theoretical chemical principles and not on experimental data for this specific compound.
There is currently no evidence in the scientific literature to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Investigating potential allosteric effects would require sophisticated assays to detect changes in the binding or efficacy of a known orthosteric ligand in the presence of the compound .
Target Deconvolution Studies for Uncharacterized Biological Activities
For compounds with observed biological effects but unknown molecular targets, target deconvolution studies are essential. As there are no published reports on the biological activities of this compound, target deconvolution studies have not been performed.
Methodologies for target deconvolution are diverse and can include:
Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from a cell lysate.
Chemical Proteomics: Using chemical probes derived from the compound to label and identify target proteins.
Computational Approaches: In silico methods like reverse docking to screen the compound against a library of protein structures.
Phenotypic Screening: Observing the effects of the compound in various cellular or organismal models to infer potential pathways and targets.
Should future research uncover biological activity for this compound, these approaches would be critical in identifying its molecular target(s) and elucidating its mechanism of action.
Advanced Analytical Characterization of 2 2 Cyanophenoxy 3 Methylbutanoic Acid
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides fundamental information regarding the molecular structure, bonding, and electronic properties of the compound.
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. For 2-(2-Cyanophenoxy)-3-methylbutanoic acid, a combination of ¹H, ¹³C, and two-dimensional NMR experiments would provide an unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts, multiplicities, and integrations are based on the analysis of similar structural motifs. docbrown.infodocbrown.infochemicalbook.com The acidic proton of the carboxylic acid is often broad and may exchange with deuterium (B1214612) in solvents like D₂O.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Aromatic (Phenoxy ring) | 6.9 - 7.7 | Multiplets | 4H |
| Methine (-CH-) | 4.5 - 4.8 | Doublet | 1H |
| Methine (-CH(CH₃)₂) | 2.2 - 2.5 | Multiplet | 1H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The molecule is expected to exhibit 12 distinct carbon signals. The chemical shifts are influenced by the electronegativity of adjacent atoms, with the carbonyl carbon appearing furthest downfield. docbrown.infochemicalbook.comdocbrown.info
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | 170 - 180 |
| Aromatic (C-O) | 155 - 165 |
| Aromatic (C-CN) | 100 - 110 |
| Nitrile (-C≡N) | 115 - 125 |
| Aromatic (CH) | 115 - 135 |
| Methine (α to COOH) | 75 - 85 |
| Methine (β to COOH) | 30 - 40 |
2D-NMR Spectroscopy: To confirm the assignments from 1D NMR, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would show correlations between adjacent protons, confirming the -CH-CH(CH₃)₂ spin system. An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, definitively linking the isobutyloxycarbonyl moiety to the cyanophenoxy group via the ether linkage.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com The spectrum of this compound is expected to show several characteristic absorption bands. nist.govdocbrown.info
The most prominent feature for the carboxylic acid is a very broad O-H stretching band, often overlapping with C-H stretches, due to strong hydrogen bonding between molecules. spectroscopyonline.com The C=O stretch of the carboxylic acid is also a strong, sharp absorption. The nitrile group gives a characteristic sharp peak in a relatively clean region of the spectrum.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Alkyl | C-H stretch | 2870 - 2960 | Medium |
| Aromatic | C-H stretch | 3000 - 3100 | Medium-Weak |
| Nitrile | C≡N stretch | 2220 - 2260 | Medium, Sharp |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic | C=C stretch | 1450 - 1600 | Medium |
| Aryl Ether | C-O stretch | 1210 - 1260 | Strong |
HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₃NO₃), the exact mass of the molecular ion ([M]⁺) or protonated molecule ([M+H]⁺) can be calculated and compared to the experimental value with high precision.
The calculated monoisotopic mass is 219.0895 g/mol . HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this value.
The fragmentation pattern observed in the mass spectrum gives further structural information. docbrown.info Key predicted fragmentation pathways for this molecule include:
Loss of the isopropyl group: [M - C₃H₇]⁺
Loss of the carboxyl group: [M - COOH]⁺
McLafferty rearrangement: A characteristic fragmentation of carboxylic acids, which could lead to a neutral alkene loss. docbrown.info
Cleavage of the ether bond: Resulting in fragments corresponding to the cyanophenol and the butanoic acid radical cations.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the cyanophenoxy group. The benzene (B151609) ring exhibits characteristic π → π* transitions. The presence of the ether oxygen and the electron-withdrawing cyano group as substituents on the aromatic ring will influence the position (λ_max) and intensity of these absorption bands. It is anticipated that the compound will show strong absorption in the UV region, likely between 220 and 280 nm. This data is crucial for selecting an appropriate detection wavelength for chromatographic methods like HPLC.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard approach for the purity assessment of pharmaceutical intermediates and active compounds. pensoft.net
Method Development: A suitable method would be developed to achieve a sharp, symmetric peak for the main compound, well-resolved from any potential process impurities or degradation products.
Proposed HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |
| Elution Mode | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at λ_max (e.g., 270 nm) |
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. mdpi.comnih.gov The validation would include the following parameters:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated by peak purity analysis and resolution from known impurities.
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration, with a correlation coefficient (R²) of ≥ 0.999 being desirable. nih.gov
Accuracy: The closeness of the test results to the true value, determined by recovery studies on spiked samples at different concentration levels (e.g., low, medium, high). mdpi.com
Precision: Assessed at two levels:
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts). Results are typically reported as a relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition), providing an indication of its reliability during normal usage.
This comprehensive analytical approach ensures the unambiguous identification, structural confirmation, and purity determination of this compound.
Gas Chromatography (GC) Analysis
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like this compound by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and retention characteristics. colostate.edulmaleidykla.lt To overcome these limitations, derivatization is a common and necessary step to convert the carboxylic acid into a more volatile and less polar ester derivative. colostate.eduusherbrooke.ca
Common derivatization strategies include esterification with reagents such as diazomethane (B1218177) or boron trifluoride-methanol. usgs.gov Another effective approach is alkylation, for instance, using pentafluorobenzyl bromide (PFBBr), which creates a PFB ester that is highly sensitive to electron capture detection (GC-ECD). nih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another widely used method to increase the volatility of carboxylic acids for GC analysis. usherbrooke.ca
Once derivatized, the compound can be analyzed on a GC system, typically equipped with a capillary column. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rtx™-5), is often suitable for the analysis of phenoxy acid derivatives. scispec.co.th
Table 1: Illustrative GC Parameters for the Analysis of a Derivatized Phenoxyalkanoic Acid
| Parameter | Value |
|---|---|
| Column | Rtx™-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 10 °C/min (hold 4 min) scispec.co.th |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |
| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) nih.gov |
Note: The parameters in this table are representative and would require optimization for the specific derivative of this compound.
Chiral Chromatography for Enantiomeric Purity Determination
Due to the presence of a chiral center at the second carbon of the butanoic acid chain, this compound exists as a pair of enantiomers. As the biological activity of chiral compounds often resides in only one enantiomer, the determination of enantiomeric purity is crucial. ntu.edu.tw High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers. ntu.edu.twphenomenex.com
For phenoxypropionic acids, which are structurally related to the target compound, polysaccharide-based CSPs have proven to be very effective. ntu.edu.tw Columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OK (cellulose tricinnamate) have been successfully used for the enantiomeric separation of 2-phenoxypropionate derivatives. ntu.edu.tw The separation mechanism on these columns often involves a combination of inclusion effects, hydrogen bonding, and hydrophobic interactions. ntu.edu.tw
Alternatively, chiral ligand-exchange chromatography can be employed, where a chiral metal chelate is added to the mobile phase to facilitate the separation of enantiomers on a reversed-phase column. nih.gov
Table 2: Exemplary Chiral HPLC Conditions for Separation of 2-Phenoxypropionic Acid Enantiomers
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD (25 cm x 4.6 mm i.d.) ntu.edu.tw |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Note: These conditions are based on the separation of similar compounds and would need to be adapted and optimized for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. numberanalytics.comspringernature.com This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is critical for understanding its chemical and physical properties.
The process involves growing a single, high-quality crystal of this compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected on a detector. youtube.com The phase problem, a central challenge in crystallography, is solved to generate an electron density map, into which the atomic model of the molecule is built and refined. numberanalytics.comyoutube.com
For a compound containing a cyanophenoxy group, X-ray crystallography can reveal important structural features, such as the planarity of the aromatic ring and the orientation of the cyano and ether linkages. In a study of a different molecule containing a cyanophenoxy moiety, the crystal structure was reported to be monoclinic. nih.gov Such analysis would provide definitive proof of the molecular connectivity and stereochemistry of this compound.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Potential Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Molecules per Unit Cell (Z) | 4 |
| Resolution (Å) | < 1.0 |
Note: The data in this table are hypothetical and represent the type of information that would be obtained from an X-ray crystallographic analysis.
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation method with a detection method, offer enhanced selectivity and sensitivity for the analysis of complex samples.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful technique for the quantification of non-volatile compounds in various matrices. For phenoxyalkanoic acids, LC-MS/MS is often the method of choice due to its high sensitivity and specificity. eurl-pesticides.eunih.govresearchgate.netbac-lac.gc.ca The analysis is typically performed using a reversed-phase C18 column with a mobile phase consisting of an aqueous component and an organic solvent like acetonitrile or methanol, often with a formic acid modifier to improve peak shape and ionization. nih.govwaters.com Detection is commonly achieved using an electrospray ionization (ESI) source, usually in negative ion mode for acidic compounds, coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. bac-lac.gc.ca
Table 4: Representative LC-MS/MS Parameters for Phenoxyacetic Acid Analysis
| Parameter | Value |
|---|---|
| LC System | UPLC/UHPLC System nih.govwaters.com |
| Column | C18, e.g., 2.1 x 100 mm, <2 µm particle size waters.com |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS Detector | Triple Quadrupole |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Note: These parameters are illustrative and would be optimized for the specific analysis of this compound.
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile or derivatized compounds, GC-MS provides excellent separation and structural information. nih.gov Following derivatization as described in the GC section, the analyte is separated on a GC column and subsequently ionized and detected by a mass spectrometer. scispec.co.th Electron ionization (EI) is a common ionization technique that generates a characteristic fragmentation pattern, which can be used for structural elucidation and confirmation of the compound's identity by comparing it to a spectral library. scispec.co.th
Table 5: Typical GC-MS Conditions for Derivatized Phenoxy Acid Herbicides
| Parameter | Value |
|---|---|
| GC System | TRACE GC Ultra or similar scispec.co.th |
| Column | Restek Rtx™-5; 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Ionization Mode | Electron Ionization (EI), 70 eV scispec.co.th |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification nih.gov |
Note: The conditions provided are based on methods for similar compounds and would require validation for this compound.
Biochemical Pathways and Mechanistic Elucidation Excluding in Vivo Human Aspects
Investigation of Metabolic Transformations in in vitro Systems or Non-Human Models
The metabolic fate of 2-(2-Cyanophenoxy)-3-methylbutanoic acid in non-human systems can be inferred from studies on structurally similar phenoxyalkanoic acid herbicides. Microbial degradation is a primary pathway for the environmental breakdown of these compounds. Bacteria isolated from soil and aquatic environments have demonstrated the ability to utilize phenoxyalkanoic acids as a sole source of carbon and energy. nih.govnih.govgoogle.com
A key metabolic process involves the cleavage of the ether bond, separating the aromatic ring from the aliphatic side chain. This is often followed by hydroxylation of the aromatic ring and subsequent ring cleavage. The degradation of the aliphatic side chain can also occur. For instance, a bacterium identified as Stenotrophomonas maltophilia has been shown to degrade a variety of phenoxyalkanoic acids, including those with propionic acid side chains like mecoprop (B166265). nih.gov This bacterium is capable of mineralizing these compounds, breaking them down into simpler inorganic substances. nih.gov
Co-metabolism is another significant transformation process, where microbes degrade the compound in the presence of another primary carbon source. nih.govmdpi.com Mixed bacterial cultures have been shown to degrade mecoprop and dichlorprop (B359615) when co-cultured with benzoic acid. nih.gov The efficiency of these metabolic transformations is influenced by environmental factors such as pH and temperature, with optimal degradation often occurring under neutral to slightly alkaline conditions. prakritimitrango.com
| Transformation Type | Description | Microbial Examples |
| Ether Bond Cleavage | The primary degradation step, separating the cyanophenoxy ring from the 3-methylbutanoic acid side chain. | Stenotrophomonas maltophilia, Pseudomonas sp., Arthrobacter sp. nih.govgoogle.com |
| Aromatic Ring Hydroxylation | Introduction of hydroxyl (-OH) groups onto the aromatic ring, typically after ether cleavage, preparing it for ring opening. | Various soil and aquatic bacteria. google.com |
| Ring Cleavage | Opening of the aromatic ring structure, leading to aliphatic intermediates that can enter central metabolic pathways. | Common in aerobic degradation pathways of aromatic compounds. google.com |
| Side-Chain Degradation | Oxidation or shortening of the 3-methylbutanoic acid moiety. | Observed in the metabolism of related phenoxyalkanoic acids. nih.gov |
| Co-metabolism | Degradation of the target compound facilitated by the presence of a primary growth substrate (e.g., benzoic acid, glucose). nih.gov | Mixed bacterial cultures from soil. nih.gov |
Potential Biosynthetic Precursors and Pathways of Related Natural Products
While this compound is not described as a known natural product, its structural components derive from fundamental biosynthetic pathways in nature. If a similar molecule were to be synthesized biologically, its precursors would likely originate from the shikimate pathway and amino acid metabolism.
The Cyanophenoxy Moiety : The phenolic ring structure is a hallmark of compounds derived from the shikimate pathway. researchgate.netoup.comfrontiersin.org This pathway converts simple carbohydrate precursors into the aromatic amino acids phenylalanine, tyrosine, and tryptophan. oup.comfrontiersin.org Phenylalanine, in particular, serves as the gateway to a vast array of phenolic compounds in plants, including flavonoids, lignins, and simple phenols. frontiersin.orgslideshare.net The cyano group is less common in phenolics but is found in nature in compounds like cyanogenic glycosides, where it is typically derived from amino acids.
The 3-Methylbutanoic Acid Moiety : This component, also known as isovaleric acid, is a well-known metabolite. biocrates.com In biological systems, it is primarily produced via the fermentation or catabolism of the branched-chain amino acid leucine (B10760876) by various microorganisms, including gut bacteria. biocrates.comwikipedia.org The metabolic pathway involves the deamination and subsequent decarboxylation of leucine to form isovaleric acid. biocrates.com It is also a natural component of many foods and plants, such as valerian root. wikipedia.org
Therefore, a hypothetical biosynthetic pathway for a molecule like this compound would involve the convergence of these two pathways: the synthesis of a cyanophenol from the shikimate pathway and an amino-acid-derived precursor, and the synthesis of 3-methylbutanoic acid from leucine metabolism. An enzymatic ether linkage reaction would then be required to join the two moieties.
Fundamental Interactions with Biomolecules (e.g., proteins, lipids, carbohydrates) in Isolated Systems
The interaction of this compound with biomolecules in isolated systems can be predicted based on its chemical structure and studies of related herbicides.
Proteins : Many phenoxy herbicides function by mimicking the plant hormone auxin, which suggests an interaction with auxin-binding proteins. researchgate.net This interaction at a protein's binding site can trigger downstream signaling pathways. In silico studies on various herbicides have shown that they can form stable complexes with target enzymes, with binding energies indicating a high degree of stability. researchgate.net The binding is typically governed by non-covalent interactions such as hydrogen bonds and hydrophobic interactions. nih.gov For example, in vitro studies on the herbicide glyphosate (B1671968) binding to human serum albumin showed that the interaction was primarily driven by hydrogen bonding and hydrophobic forces. nih.gov The disruption of protein-protein interactions is another potential mechanism for the bioactivity of small molecules. biorxiv.org
Lipids : As an amphiphilic molecule with a hydrophobic aromatic ring and a hydrophilic carboxylic acid group, this compound would be expected to interact with lipid bilayers. Carboxylic acids, particularly when deprotonated (negatively charged), can adsorb at the bilayer-solution interface and alter the physical properties of the membrane, such as its elasticity and stiffness. rsc.org This can, in turn, modulate the function of membrane-embedded proteins. rsc.org
Carbohydrates : Direct, specific interactions with carbohydrates are less documented for this class of compounds compared to proteins and lipids. Any interaction would likely be non-specific and based on weaker forces like van der Waals interactions or hydrogen bonding with the hydroxyl groups of the carbohydrate polymers.
Enzyme-Catalyzed Reactions Involving Structural Motifs Present in the Compound
The structural motifs of this compound are susceptible to several types of enzyme-catalyzed reactions, particularly the hydrolysis of the nitrile group.
The enzymatic conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a well-characterized biotransformation. This reaction is catalyzed by two main enzyme pathways found in bacteria, fungi, and plants.
Nitrilase Pathway : This pathway involves a single enzyme, nitrilase, which directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia (B1221849) in one step. acsgcipr.org Nitrilases are classified based on their substrate specificity, with some showing preference for aromatic nitriles (like the cyanophenoxy group) and others for aliphatic nitriles. nih.govresearchgate.netnih.gov The catalytic mechanism involves a conserved Glu-Lys-Cys triad (B1167595) in the active site. acsgcipr.org
Nitrile Hydratase and Amidase Pathway : This is a two-step process. First, a nitrile hydratase, which is a metalloenzyme containing either an Fe³⁺ or Co³⁺ ion, catalyzes the hydration of the nitrile to an amide intermediate (R-CONH₂). nih.govebi.ac.ukfrontiersin.org Subsequently, an amidase hydrolyzes the amide to the final carboxylic acid and ammonia. acsgcipr.org This pathway is notable for its industrial use in the production of amides like acrylamide. frontiersin.org
| Feature | Nitrilase Pathway | Nitrile Hydratase / Amidase Pathway |
| Enzymes Involved | Nitrilase (one enzyme) | Nitrile Hydratase and Amidase (two enzymes) |
| Intermediate Product | None (direct to acid) | Amide (R-CONH₂) |
| Final Products | Carboxylic Acid (R-COOH) + Ammonia (NH₃) | Carboxylic Acid (R-COOH) + Ammonia (NH₃) |
| Cofactors | Typically none required | Requires a metal cofactor (Fe³⁺ or Co³⁺) |
| Mechanism | Catalytic triad (Cys-Glu-Lys) attacks the nitrile carbon. acsgcipr.org | Metal center activates the nitrile for nucleophilic attack by water. nih.govnih.gov |
| Substrate Specificity | Varies; can be specific for aromatic or aliphatic nitriles. nih.govopenbiotechnologyjournal.com | Generally has a broad substrate range. frontiersin.org |
Other potential enzymatic reactions could target the ether linkage. Ether-cleaving enzymes, such as certain cytochrome P450 monooxygenases, are known to catalyze the O-dealkylation of aryl ethers, which would be a key step in the degradation of this compound. Furthermore, the carboxylic acid group can be a substrate for enzymes like UDP-glucuronosyltransferases (UGTs), which conjugate it with glucuronic acid, a common detoxification reaction in many organisms. xenotech.combioivt.com
Future Research Directions and Emerging Applications in Chemical Biology
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of medicinal chemistry by accelerating the design and optimization of bioactive compounds. mdpi.com For 2-(2-Cyanophenoxy)-3-methylbutanoic acid, these computational tools can be leveraged to predict its biological activities, optimize its structure for enhanced efficacy and selectivity, and explore its potential therapeutic applications.
Machine learning algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify quantitative structure-activity relationships (QSAR). arxiv.org By training models on these datasets, it is possible to predict the activity of new molecules, such as derivatives of this compound, with a high degree of accuracy. nih.gov This predictive capability can guide the synthesis of novel analogs with improved properties, saving significant time and resources compared to traditional screening methods. nih.gov
Generative AI models can design novel molecular structures with desired pharmacological profiles. mdpi.comaragen.com By inputting the core scaffold of this compound and specifying desired properties, such as enhanced binding affinity for a particular target or improved metabolic stability, these algorithms can generate a library of virtual compounds for further evaluation. researchgate.net This de novo design approach opens up new avenues for exploring the chemical space around the parent molecule. nih.gov
Table 1: Hypothetical Application of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Outcome for this compound |
| QSAR Modeling | Develop models that correlate structural features with biological activity. | Prediction of the potency and selectivity of novel derivatives. |
| Generative Design | Use generative models to create new molecules with desired properties. | Design of analogs with improved binding affinity and reduced off-target effects. |
| ADMET Prediction | Predict the pharmacokinetic and toxicity profiles of virtual compounds. | Prioritization of candidates with favorable drug-like properties for synthesis. |
| Virtual Screening | Screen large compound libraries for potential hits against a specific target. | Identification of new therapeutic targets for this compound. |
Exploration of Novel Synthetic Methodologies for Accessing Complex Derivatives
The synthesis of complex derivatives of this compound is crucial for exploring its structure-activity relationship and developing potent and selective modulators of biological targets. While classical synthetic routes provide a foundation, the exploration of novel synthetic methodologies can offer more efficient and versatile approaches to generate a diverse library of analogs.
Recent advances in synthetic organic chemistry, such as C-H activation, photoredox catalysis, and flow chemistry, can be applied to the synthesis of derivatives of this compound. These methods can enable the late-stage functionalization of the molecule, allowing for the rapid introduction of a wide range of chemical moieties at various positions. For instance, C-H activation could be used to directly modify the aromatic ring or the alkyl chain, bypassing the need for pre-functionalized starting materials.
The development of stereoselective synthetic methods is also of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Enantioselective synthesis of this compound and its derivatives would allow for the evaluation of the individual enantiomers and the identification of the more active stereoisomer.
Furthermore, the synthesis of phenoxyacetic acid derivatives has been a subject of interest, with various methods being developed for their preparation. mdpi.comresearchgate.net These methodologies can be adapted and optimized for the synthesis of complex analogs of this compound, providing access to a wider range of chemical diversity.
Application of Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies
Understanding the mechanism of action of a bioactive compound at the molecular level is fundamental for its development as a therapeutic agent or a research tool. Advanced spectroscopic and imaging techniques can provide detailed insights into the interactions of this compound with its biological targets and its effects on cellular processes.
High-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques like HSQC and HMBC, can be used to study the binding of the compound to its protein target. researchgate.netopenpubglobal.comnews-medical.net These methods can reveal the specific amino acid residues involved in the interaction and provide information about the conformational changes that occur upon binding. nih.gov
Fluorescence spectroscopy is another powerful tool for studying protein-ligand interactions. jelsciences.com By labeling either the compound or the target protein with a fluorescent probe, it is possible to monitor their binding in real-time and determine key kinetic and thermodynamic parameters. Förster resonance energy transfer (FRET) can provide distance information between the bound ligand and specific regions of the protein. mdpi.com
Surface plasmon resonance (SPR) is a label-free technique that can be used to quantify the binding affinity and kinetics of the interaction between this compound and its target. mdpi.com This method provides valuable data for structure-activity relationship studies and lead optimization.
Advanced imaging techniques, such as confocal microscopy and super-resolution microscopy, can be used to visualize the subcellular localization of fluorescently labeled derivatives of this compound. This can provide crucial information about its mechanism of action and its effects on cellular structures and pathways.
Table 2: Comparison of Advanced Spectroscopic Techniques for Mechanistic Studies
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR | Ligand-protein interactions at atomic resolution, conformational changes. | Detailed structural information. | Requires relatively high sample concentrations. |
| Fluorescence Spectroscopy | Binding affinity, kinetics, conformational changes. | High sensitivity, real-time measurements. | Requires fluorescent labeling. |
| Surface Plasmon Resonance (SPR) | Binding affinity and kinetics. | Label-free, real-time measurements. | Requires immobilization of one binding partner. |
| Mass Spectrometry | Identification of binding partners, post-translational modifications. | High sensitivity and mass accuracy. | Can be destructive to non-covalent complexes. |
Development of Chemical Probes and Tools for Biological Research
Chemical probes are small molecules that are used to study and manipulate biological systems. pnas.org They are essential tools for target identification and validation, as well as for elucidating the functions of proteins and other biomolecules in their native cellular environment. mskcc.org this compound, with its potential biological activity, could serve as a scaffold for the development of a variety of chemical probes.
By incorporating a reactive group, such as an alkyne or an azide, into the structure of this compound, it can be converted into a probe for activity-based protein profiling (ABPP). This technique allows for the identification of the cellular targets of the compound by covalently labeling them in a complex biological sample.
Fluorescently labeled derivatives of the compound can be used as imaging probes to visualize its distribution and localization within cells and tissues. These probes can provide insights into the compound's mechanism of action and its effects on cellular processes. The carboxylic acid group provides a convenient handle for the attachment of fluorophores and other tags. thermofisher.com
Biotinylated analogs of this compound can be used for affinity purification of its binding partners. By immobilizing the biotinylated probe on a solid support, it can be used to pull down its target proteins from a cell lysate, which can then be identified by mass spectrometry.
Expanding the Scope of Computational Modeling to Complex Biological Systems
Computational modeling has become an indispensable tool in modern drug discovery and chemical biology, enabling the simulation and prediction of molecular interactions and their effects on biological systems. pharmafeatures.com While traditional computational approaches have focused on single-target interactions, the future lies in expanding the scope of modeling to complex biological systems, such as signaling pathways, protein-protein interaction networks, and whole-cell models. oup.comresearchgate.net
By integrating experimental data with computational models, it is possible to simulate the effects of this compound on these complex systems and predict its downstream consequences. nih.gov This systems-level understanding can help to identify potential off-target effects, predict synergistic or antagonistic interactions with other drugs, and guide the development of more effective and safer therapeutic strategies.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound and its target in a more realistic cellular environment. These simulations can provide insights into the binding and unbinding kinetics of the compound, as well as the allosteric effects it may have on its target.
Quantitative systems pharmacology (QSP) models can be developed to integrate the pharmacokinetic and pharmacodynamic properties of this compound with its effects on biological pathways. These models can be used to predict the compound's efficacy and safety in different patient populations and to optimize dosing regimens. In silico models can also be used to predict the metabolic fate of the compound and its potential for drug-drug interactions. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
